molecular formula C14H10N2OS B5343279 1-[3-(2-thienyl)acryloyl]-1H-benzimidazole

1-[3-(2-thienyl)acryloyl]-1H-benzimidazole

Cat. No. B5343279
M. Wt: 254.31 g/mol
InChI Key: OCDJOFXCRKABGH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-thienyl)acryloyl]-1H-benzimidazole, also known as TAI-1, is a synthetic compound that has been studied for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-[3-(2-thienyl)acryloyl]-1H-benzimidazole involves the inhibition of a protein called tankyrase 1 (TNKS1). TNKS1 is involved in the regulation of the Wnt signaling pathway, which plays a critical role in the development and progression of cancer. By inhibiting TNKS1, this compound can block the Wnt signaling pathway and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the proliferation of fibroblasts and reduce the production of extracellular matrix proteins, which are involved in tissue repair and fibrosis. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(2-thienyl)acryloyl]-1H-benzimidazole is its specificity for TNKS1, which makes it a useful tool for studying the Wnt signaling pathway. However, this compound has some limitations for lab experiments, including its relatively low solubility and stability in aqueous solutions.

Future Directions

There are several future directions for research on 1-[3-(2-thienyl)acryloyl]-1H-benzimidazole. One area of interest is the development of more potent and selective TNKS1 inhibitors. Another area of research is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as fibrosis and inflammation. Finally, the use of this compound as a tool for studying the Wnt signaling pathway in vivo is an area of ongoing research.

Synthesis Methods

The synthesis of 1-[3-(2-thienyl)acryloyl]-1H-benzimidazole involves a multi-step process that starts with the reaction of 2-thiophenecarboxaldehyde with o-phenylenediamine to form 2-(2-thienyl)benzimidazole. This compound is then reacted with acryloyl chloride to produce this compound.

Scientific Research Applications

1-[3-(2-thienyl)acryloyl]-1H-benzimidazole has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated the anticancer activity of this compound in animal models.

properties

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-14(8-7-11-4-3-9-18-11)16-10-15-12-5-1-2-6-13(12)16/h1-10H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDJOFXCRKABGH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.